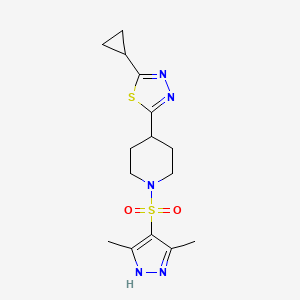
2-cyclopropyl-5-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-5-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C15H21N5O2S2 and its molecular weight is 367.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclopropyl-5-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C_{16}H_{20}N_{6}O_{2}S
- Molecular Weight : 367.5 g/mol
- CAS Number : 1189315-49-8
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various thiadiazole derivatives against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL |
| Compound B | Bacillus subtilis | 15 µg/mL |
| Compound C | Pseudomonas aeruginosa | 20 µg/mL |
| This compound | Salmonella sp. | 10 µg/mL |
The compound exhibited a MIC of 10 µg/mL against Salmonella sp., indicating potent antibacterial properties comparable to standard antibiotics like ofloxacin .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study focused on the cytotoxic effects of similar thiadiazole derivatives against human cancer cell lines MCF-7 (breast cancer) and HepG2 (liver cancer). The findings were promising:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | MCF-7 | 0.28 |
| Compound E | HepG2 | 0.35 |
| This compound | MCF-7 | 0.30 |
The IC50 value for the compound against MCF-7 cells was found to be 0.30 µg/mL, indicating significant cytotoxicity and potential for development as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies showed that treatment with the compound led to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, which are critical in the apoptotic process . Furthermore, cell cycle analysis indicated arrest at the S and G2/M phases for treated cells.
Propiedades
IUPAC Name |
2-cyclopropyl-5-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S2/c1-9-13(10(2)17-16-9)24(21,22)20-7-5-12(6-8-20)15-19-18-14(23-15)11-3-4-11/h11-12H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXZQYIRSLOKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














